molecular formula C50H62ClN11O6S2 B610834 Siais178 CAS No. 2376047-73-1

Siais178

Katalognummer B610834
CAS-Nummer: 2376047-73-1
Molekulargewicht: 1012.687
InChI-Schlüssel: YGQREOJIRFCRKQ-ZIBKGDFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SIAIS178 is a potent and selective BCR-ABL degrader based on PROTAC technology . It is a hybrid molecule that connects the BCR-ABL kinase inhibitor dasatinib to a ligand for Von Hippel-Lindau (VHL) E3 ubiquitin ligase via an optimized linker . SIAIS178 targets BCR-ABL protein for VHL-mediated degradation .


Synthesis Analysis

The design, synthesis, and evaluation of SIAIS178 involved connecting dasatinib and VHL E3 ubiquitin ligase ligand by extensive optimization of linkers . The efforts yielded SIAIS178, which induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein .


Molecular Structure Analysis

The chemical formula of SIAIS178 is C50H62ClN11O6S2 . It has a molecular weight of 1012.68 . The hybrid molecule exhibits an improved kinase selectivity profile compared to dasatinib .


Chemical Reactions Analysis

SIAIS178 causes effective degradation of BCR-ABL protein by recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It has anticancer activity .


Physical And Chemical Properties Analysis

SIAIS178 is a solid substance . It is soluble in DMSO up to 300 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .

Wissenschaftliche Forschungsanwendungen

  • BCR-ABL Degradation in CML Treatment : SIAIS178 has been discovered as a novel proteolysis-targeting chimeric (PROTAC) molecule that targets BCR-ABL, the oncogenic fusion protein driving leukemogenesis in CML. By connecting dasatinib and VHL E3 ubiquitin ligase ligand through optimized linkers, SIAIS178 induces proper interaction between BCR-ABL and VHL ligase, leading to effective degradation of the BCR-ABL protein (Zhao et al., 2019).

  • Efficacy in Leukemic Cells and Tumor Regression : This degrader demonstrates significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induces substantial tumor regression in K562 xenograft tumors in vivo. This indicates its potential as a powerful therapeutic option for CML treatment.

  • Addressing Clinical Resistance : SIAIS178 also degrades several clinically relevant resistance-conferring mutations, addressing a critical issue in CML treatment where long-term drug administration often leads to clinical resistance.

Safety And Hazards

SIAIS178 is for research use only and not for human or veterinary use . The safety data sheet advises that medical attention is required if inhaled .

Zukünftige Richtungen

SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that SIAIS178 warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .

Eigenschaften

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQREOJIRFCRKQ-ZIBKGDFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62ClN11O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siais178

Citations

For This Compound
87
Citations
Q Zhao, C Ren, L Liu, J Chen, Y Shao… - Journal of Medicinal …, 2019 - ACS Publications
… Our efforts have yielded SIAIS178 (19), which induces proper … , SIAIS178 also degrades several clinically relevant resistance-conferring mutations. Our data indicate that SIAIS178 as …
Number of citations: 87 pubs.acs.org
M Lv, W Hu, S Zhang, L He, C Hu, S Yang - Cancer Letters, 2022 - Elsevier
… [66] developed SIAIS178, the most promising BCR-ABL PROTAC, using dasatinib as the … Additionally, SIAIS178 inhibited tumor cell growth in K562 xenografts. Notably, SIAIS178 …
Number of citations: 6 www.sciencedirect.com
LJ Bou Malhab, H Alsafar, S Ibrahim… - Frontiers in …, 2023 - frontiersin.org
… SIAIS178. In vivo studies showed a significant tumor regression following exposure to SIAIS178 … It is important to note that, in addition to its activity in wild type BCR-ABL, SIAIS178 also …
Number of citations: 6 www.frontiersin.org
X Sun, Y Rao - Biochemistry, 2019 - ACS Publications
… As the potent BCR-ABL degrader, SIAIS178 induced substantial tumor regression in vivo against K562 xenograft tumors. Moreover, SIAIS178 was also able to degrade several clinically …
Number of citations: 56 pubs.acs.org
Y Pan, S Zeng, R Hao, M Liang, Z Shen… - European Journal of …, 2022 - Elsevier
… PROTAC named SIAIS178 through virtual … , SIAIS178 shows significant growth inhibitory activity with IC 50 of 24 nM in K562 cells and good selectivity. Except for T315I mutant, SIAIS178 …
Number of citations: 11 www.sciencedirect.com
J Liu, J Ma, Y Liu, J Xia, Y Li, ZP Wang… - Seminars in Cancer …, 2020 - Elsevier
… SIAIS178, a PROTAC with dasatinib as ABL ligand promotes the degradation of fusion … Notably, SIAIS178 can also target multiple BCR-ABL mutations which have been proved to be …
Number of citations: 97 www.sciencedirect.com
JY Xi, RY Zhang, K Chen, L Yao, MQ Li, R Jiang… - Bioorganic …, 2022 - Elsevier
… After intraperitoneal administration of SIAIS178 attenuated tumor progression in a dose-… PROTAC SIAIS178 possessed potent activity and safety in vivo. Furthermore, degrader SIAIS178 …
Number of citations: 15 www.sciencedirect.com
H Liu, X Ding, L Liu, Q Mi, Q Zhao, YB Shao… - European Journal of …, 2021 - Elsevier
… SIAIS178 was identified to induce effective degradation of BCR-ABL protein. The comparison between 17 and SIAIS178, … First, both of 17 and SIAIS178 possessed carbon alkyl chain (-(…
Number of citations: 26 www.sciencedirect.com
X Han, Y Sun - MedComm, 2023 - Wiley Online Library
… The compound SIAIS178 (Table 1) was identified as the most promising BCR–ABL degrader to induce an effective degradation of wild-type BCR–ABL in K562 cells as well as several …
Number of citations: 1 onlinelibrary.wiley.com
DR Chatterjee, S Kapoor, M Jain, R Das… - Drug Discovery …, 2023 - Elsevier
… Based on this notion, they developed SIAIS178 (9), a powerful BCR-ABL degrader. SIAIS178 showed a high level of selectivity and significantly slowed the proliferation of BCR-ABL1 …
Number of citations: 4 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.